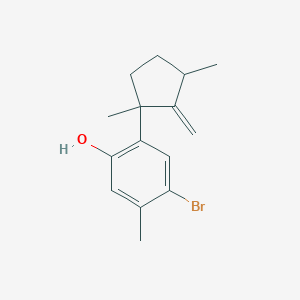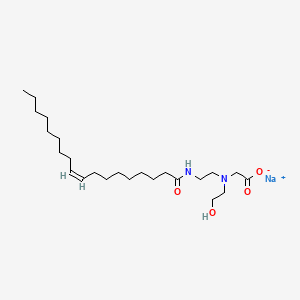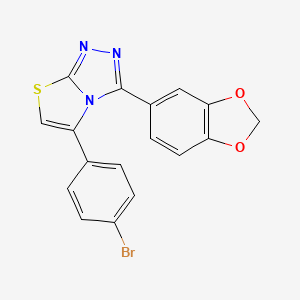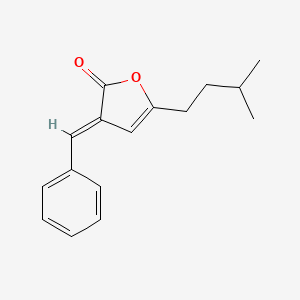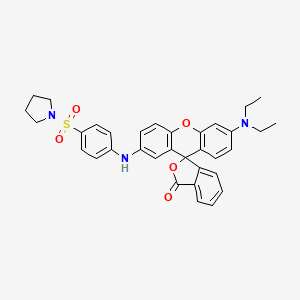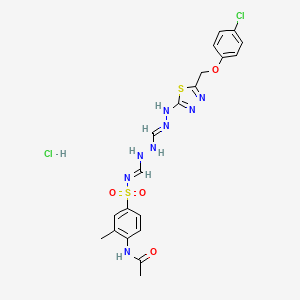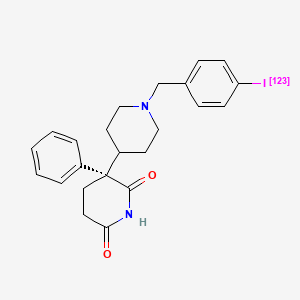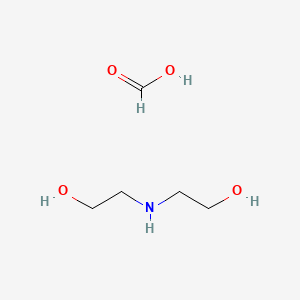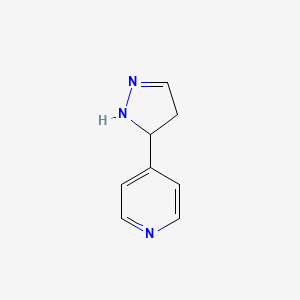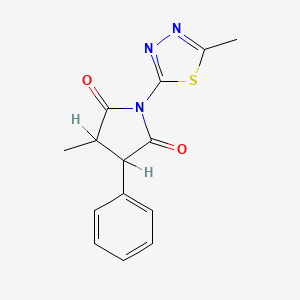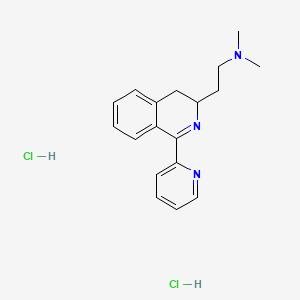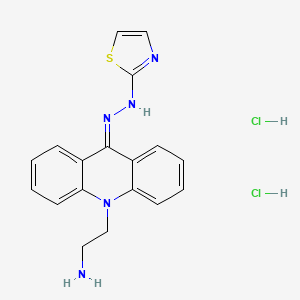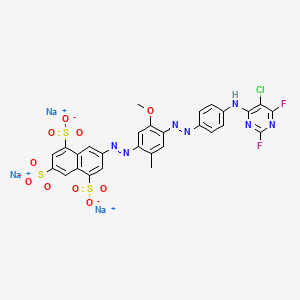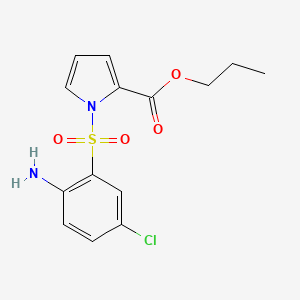
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrrole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Amino Substitution: The amino group is introduced through nucleophilic substitution reactions, often using amines like aniline.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonyl groups are replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, halides).
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists, providing insights into biochemical pathways and molecular interactions.
Medicine: The compound has potential therapeutic applications, including the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or antagonist, blocking the activity of the target molecule and thereby modulating biochemical pathways. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxylic acid, 1-((2-amino-5-chlorophenyl)sulfonyl)-, propyl can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring structure but differ in the substituents attached to the ring.
Sulfonyl-containing pyrroles: These compounds have a sulfonyl group attached to the pyrrole ring, similar to the compound .
Amino-substituted pyrroles: These compounds have an amino group attached to the pyrrole ring, providing similar biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
173908-36-6 |
|---|---|
Molekularformel |
C14H15ClN2O4S |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
propyl 1-(2-amino-5-chlorophenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15ClN2O4S/c1-2-8-21-14(18)12-4-3-7-17(12)22(19,20)13-9-10(15)5-6-11(13)16/h3-7,9H,2,8,16H2,1H3 |
InChI-Schlüssel |
SMOKWPAQTJHXEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=CN1S(=O)(=O)C2=C(C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


